molecular formula C21H30N2O5 B11681718 Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11681718
M. Wt: 390.5 g/mol
InChI Key: RUMATRQPSODKKH-UHFFFAOYSA-N
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Description

Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a heptyl ester group, a dimethoxyphenyl ring, and a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring . The resulting intermediate is then esterified with heptanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: N-bromosuccinimide (NBS), benzyl halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Reduced tetrahydropyrimidine derivatives

    Substitution: Benzyl-substituted derivatives

Mechanism of Action

The mechanism of action of Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of NF-κB, a transcription factor involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the heptyl ester group and the tetrahydropyrimidine core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

heptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N2O5/c1-5-6-7-8-9-12-28-20(24)18-14(2)22-21(25)23-19(18)15-10-11-16(26-3)17(13-15)27-4/h10-11,13,19H,5-9,12H2,1-4H3,(H2,22,23,25)

InChI Key

RUMATRQPSODKKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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